N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3/c1-15-4-7-18(8-5-15)28-22(17-3-2-10-24-13-17)21(26-27-28)23(29)25-12-16-6-9-19-20(11-16)31-14-30-19/h2-11,13H,12,14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJSMWHLTJPPPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions One common approach is to start with the preparation of the benzodioxole and pyridinyl intermediates, followed by their coupling with the triazole core
Preparation of Benzodioxole Intermediate: The benzodioxole moiety can be synthesized via a cyclization reaction of catechol with formaldehyde under acidic conditions.
Preparation of Pyridinyl Intermediate: The pyridinyl group can be introduced through a nucleophilic substitution reaction using pyridine and an appropriate leaving group.
Formation of Triazole Core: The triazole ring is typically formed via a Huisgen cycloaddition reaction between an azide and an alkyne.
Coupling and Finalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and methylphenyl moieties.
Reduction: Reduction reactions can target the nitro groups if present or reduce the triazole ring under specific conditions.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridinyl and benzodioxole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and halogens (Cl₂, Br₂) for electrophilic substitution are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Antifungal Applications
Research indicates that compounds containing the triazole moiety often exhibit antifungal properties. In a study evaluating the antifungal activity of various triazole derivatives, it was found that compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide showed significant efficacy against strains of Candida and other pathogenic fungi. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antifungal agents like fluconazole .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Triazole derivatives have been linked to cytotoxic effects against various cancer cell lines. In one study, novel triazole-based compounds were synthesized and evaluated for their ability to inhibit cancer cell proliferation. The results indicated that certain derivatives demonstrated potent activity against breast and colon cancer cells .
Case Study: Triazole Derivatives in Cancer Research
A series of triazole derivatives were synthesized and tested for their cytotoxic activity. The study employed quantitative structure–activity relationship (QSAR) methods to predict the biological activity based on structural features. The most active compounds showed IC50 values significantly lower than those of conventional chemotherapeutics, suggesting their potential as effective anticancer agents .
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it has been shown to induce apoptosis in cancer cells by disrupting key signaling pathways .
Comparison with Similar Compounds
Key Observations:
- Substituent Position and Activity : The 5-position substituent (e.g., pyridinyl, ethyl, or cyclopropyl) significantly impacts target selectivity. Pyridinyl groups (as in the target compound) may enhance kinase inhibition, while ethyl/cyclopropyl groups improve metabolic stability .
- Aromatic vs. Aliphatic Groups: Compounds with quinolinyl or benzoisoxazolyl substituents (e.g., 3o, ) exhibit enhanced π-π stacking interactions, critical for binding to hydrophobic enzyme pockets.
- Amino Group vs. Benzodioxole: The 5-amino substitution in correlates with antiproliferative activity, whereas the benzodioxole group in the target compound may confer improved blood-brain barrier penetration .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Benzodioxole Ring : This moiety is known for its diverse biological activities.
- Triazole Core : This structural element often serves as a pharmacophore in various medicinal compounds.
- Pyridine and Phenyl Substituents : These groups can influence the compound's interaction with biological targets.
Molecular Formula and Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C19H19N3O3 |
| IUPAC Name | This compound |
| SMILES | Cc(ccc(NC(=O)C(Cc1ccccc1)C(=O)N=C(N)N)C(=O)N)O) |
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins such as Bcl-2 .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. It demonstrates effectiveness against a range of bacterial strains, likely due to its ability to interfere with bacterial cell wall synthesis or function .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways. For example, it has been suggested that it could inhibit phospholipase A2, which plays a role in inflammation and cellular signaling .
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : A study demonstrated that the compound inhibited the proliferation of cancer cell lines with IC50 values ranging from 0.5 to 10 μM depending on the cell type .
- Animal Models : In vivo studies showed that administration of the compound led to a significant reduction in tumor size in xenograft models compared to control groups .
- Mechanistic Studies : Further investigations revealed that the compound induces cell cycle arrest at the G2/M phase, contributing to its anticancer effects .
Comparative Analysis with Similar Compounds
To highlight the unique biological activity of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Enzyme Inhibition |
|---|---|---|---|
| N-Acetylcysteine | Moderate | Low | None |
| Triazole Derivative X | High | Moderate | Yes |
| N-[Benzodioxole] Triazole | High | High | Yes |
| N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-triazole | Very High | High | Yes |
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:
Q & A
Q. Table 1. Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Purpose | Yield Optimization Tips |
|---|---|---|---|
| 1 | CuI, DIPEA, DMF, 80°C | Triazole formation via click reaction | Use 1.2 equiv. of CuI to accelerate cyclization |
| 2 | KMnO, HO/acetone | Benzodioxole oxidation to quinone | Control pH (6–7) to avoid over-oxidation |
| 3 | LiAlH, THF, 0°C | Reduction of nitro intermediates | Quench slowly to prevent exothermic side reactions |
Q. Table 2. Common Bioassay Models for Activity Validation
| Assay Type | Target | Readout | Pitfalls to Avoid |
|---|---|---|---|
| Kinase inhibition | EGFR | Luminescence (ATP depletion) | Check for compound fluorescence interference |
| Antimicrobial | E. coli | MIC (µg/mL) | Use cation-adjusted Mueller-Hinton broth for consistency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
